A Technical Guide to the Physicochemical Properties of 2-(Quinazolin-4-ylamino)ethanol
A Technical Guide to the Physicochemical Properties of 2-(Quinazolin-4-ylamino)ethanol
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic.[2] Quinazoline derivatives have demonstrated a vast pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3] Their therapeutic success is exemplified by FDA-approved drugs like Gefitinib and Erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancers.[4][5]
This technical guide focuses on a specific quinazoline derivative, 2-(Quinazolin-4-ylamino)ethanol (CAS: 5423-59-6) . Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its evaluation in any drug development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This document will provide an in-depth overview of its known properties, present standardized protocols for determining key parameters, and discuss the rationale behind these experimental choices from a drug discovery perspective.
Molecular and Physicochemical Profile
2-(Quinazolin-4-ylamino)ethanol is characterized by a quinazoline core with an ethanolamine substituent at the 4-position. This substitution is significant as the amino and hydroxyl groups can participate in hydrogen bonding, influencing the molecule's interaction with biological targets and its solubility.[6] The presence of the nitrogen atoms in the quinazoline ring system also imparts basic properties to the molecule.
Table 1: Physicochemical Properties of 2-(Quinazolin-4-ylamino)ethanol
| Property | Value | Source/Comment |
| CAS Number | 5423-59-6 | [6] |
| Molecular Formula | C₁₀H₁₁N₃O | [7] |
| Molecular Weight | 189.22 g/mol | [7] |
| Appearance | White to off-white solid/powder | [6][7] |
| Boiling Point | 409 °C at 760 mmHg | [7] |
| Density | 1.318 g/cm³ | [7] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [6] (Qualitative) |
| Melting Point | Data not available. | [8] |
| pKa | Data not available. | Requires experimental determination. |
| LogP | Data not available. | Requires experimental determination. |
The Significance of Quinazolines as Kinase Inhibitors
Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, such as EGFR.[9] The EGFR signaling pathway is crucial for normal cell growth, proliferation, and survival.[4] However, its overexpression or mutation can lead to uncontrolled cell division, a hallmark of cancer.[1][4] 2-(Quinazolin-4-ylamino)ethanol, by virtue of its core structure, is a candidate for investigation as a kinase inhibitor. The quinazoline moiety can form key hydrogen bonds within the ATP-binding pocket of the kinase, while the substituent at the 4-position can be modified to enhance potency and selectivity.[10]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Protocols for Physicochemical Characterization
To address the data gaps for 2-(Quinazolin-4-ylamino)ethanol, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide the foundational data needed for further drug development activities.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[2] This method is essential for understanding the maximum achievable concentration in the gastrointestinal tract and for developing suitable formulations.
Protocol:
-
Preparation: Add an excess amount of 2-(Quinazolin-4-ylamino)ethanol to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent system (e.g., mobile phase for HPLC).
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant based on the dilution factor. The result is reported in mg/mL or mM.
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of the Partition Coefficient (LogP)
Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11] This parameter is a key indicator of a drug's ability to cross cell membranes, its potential for binding to plasma proteins, and its metabolic stability. A balanced LogP is often sought to ensure adequate membrane permeability without excessive metabolic clearance or poor solubility.
Protocol:
-
Preparation: Prepare a stock solution of 2-(Quinazolin-4-ylamino)ethanol in either n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent (pre-saturate the n-octanol with water and the water with n-octanol to ensure accurate results).
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to facilitate partitioning, then allow the two phases to separate completely. Centrifugation can aid in this separation.
-
Sampling: Carefully collect aliquots from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]
Chemical Stability Assessment
Rationale: Chemical stability testing is essential to determine a drug's shelf-life and to identify potential degradation products that could affect its efficacy or safety.[8][13] These studies expose the drug to various stress conditions to accelerate degradation.
Protocol:
-
Forced Degradation Studies: Prepare solutions of 2-(Quinazolin-4-ylamino)ethanol in various conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store the solid and a solution at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose the solid and a solution to UV light.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This type of method is capable of separating the intact drug from its degradation products.
-
Evaluation: Quantify the amount of the parent compound remaining at each time point. Identify and, if possible, characterize any major degradation products using techniques like Mass Spectrometry (MS).
Conclusion and Future Directions
2-(Quinazolin-4-ylamino)ethanol is a molecule of significant interest due to its quinazoline core, a scaffold renowned for its diverse pharmacological activities, particularly in the realm of oncology. While its basic structural and some physical properties are known, a comprehensive physicochemical profile is essential for its progression as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the critical data on aqueous solubility, lipophilicity, and chemical stability. The elucidation of these properties will enable informed decisions in formulation development, ADME profiling, and the overall design of future studies aimed at unlocking the full therapeutic potential of this promising compound.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Publisher not available.
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- 2-(quinazolin-4-ylamino)ethanol. CymitQuimica.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- 2-[(quinazolin-4-yl)amino]ethan-1-ol. AMERICAN ELEMENTS.
- The Medicinal Functionality of Quinazolines. (2022).
- The Medicinal Functionality of Quinazolines. (n.d.).
- AK Scientific, Inc. Product Page. AK Scientific, Inc..
- 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. Vulcanchem.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central.
- Quinazoline. Wikipedia.
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Stability testing (pharmaceutical). Wikipedia. [Link]
-
Stability Testing of Pharmaceuticals: Why is it important?. (2023). Synergy Bioscience. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. CAS 5423-59-6: 2-(quinazolin-4-ylamino)ethanol [cymitquimica.com]
- 7. americanelements.com [americanelements.com]
- 8. aksci.com [aksci.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol | C16H16N4O | CID 1816791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-[(quinazolin-4-yl)amino]ethan-1-ol | 5423-59-6 [amp.chemicalbook.com]
- 13. 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- | C23H25N3O | CID 45141172 - PubChem [pubchem.ncbi.nlm.nih.gov]
